molecular formula C13H19ClN2O3 B2856610 1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-(2-methoxyethyl)urea CAS No. 2034571-48-5

1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-(2-methoxyethyl)urea

カタログ番号: B2856610
CAS番号: 2034571-48-5
分子量: 286.76
InChIキー: RWXOACBPPVVJHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-(2-methoxyethyl)urea is a synthetic urea derivative designed for investigative purposes in biochemical and pharmacological research. Urea-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities and presence in various therapeutic agents . Researchers utilize this chemical scaffold to study interactions with enzymes and cellular pathways. For instance, some urea compounds have been explored for their potential keratolytic properties, which aid in the breakdown of keratin and are relevant for studying skin biology and disorders . Furthermore, the structural motif of urea is found in compounds investigated for neurotropic activity, including the potential to influence neurite outgrowth—a key process in neuronal repair and regeneration . This makes such analogs valuable tools for neuroscientific research aimed at understanding and modeling neuroplasticity and nerve recovery mechanisms. The specific substituents on this molecule, including the chlorophenyl and methoxyethyl groups, are intended to modulate its physicochemical properties and biological interactions, providing researchers with a specialized compound for probing structure-activity relationships and novel biological targets. This product is strictly for research applications in a controlled laboratory environment.

特性

IUPAC Name

1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3/c1-19-8-7-16-13(18)15-6-5-12(17)10-3-2-4-11(14)9-10/h2-4,9,12,17H,5-8H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXOACBPPVVJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCC(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Modifications and Substituent Effects

The compound’s structure is distinguished by its dual substitution:

  • 2-Methoxyethyl group : Introduces ether functionality, balancing lipophilicity and solubility.

Key structural analogs and their differences :

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Yield (%) Reference ID
Target Compound R1: 3-(3-Chlorophenyl)-3-hydroxypropyl; R2: 2-methoxyethyl (Inferred: C₁₃H₁₇ClN₂O₃) ~296.7 N/A -
1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea R1: 3,5-bis(trifluoromethyl)phenyl; R2: 2-methoxyethyl C₁₄H₁₅F₆N₂O₂ 362.28 N/A
1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea R1: 4-Cyanophenyl; R2: 3-chlorophenyl C₁₄H₁₀ClN₃O 271.7 88.5
1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea R1: 3-Chlorophenyl; R2: thiazolylphenyl-piperazine C₂₁H₂₁ClN₆OS 428.2 77.7
1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea R1: 3-Chloro-4-methylphenyl; R2: 3,4-dichlorophenyl C₁₄H₁₁Cl₃N₂O 335.6 N/A
  • Electron-Withdrawing Groups: Compounds like 1-(4-cyanophenyl)-3-(3-chlorophenyl)urea (6f) exhibit higher yields (88.5%) compared to piperazine-containing analogs (77.7%) , suggesting cyanophenyl groups may stabilize intermediates during synthesis.

Physicochemical Properties

  • Hydrophilicity : The hydroxypropyl group in the target compound likely increases water solubility compared to purely aromatic ureas (e.g., 1-(3-chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea ).
  • Lipophilicity : The 2-methoxyethyl group may enhance membrane permeability relative to hydroxylated analogs like S3 .

Pharmacological Implications

  • Anion Binding : Ureas with hydroxyalkyl chains (e.g., S3 ) demonstrate anion-binding capabilities, a trait possibly shared by the target compound.
  • Kinase Inhibition : Piperazine-thiazole ureas (e.g., 9f ) are explored for kinase modulation, but the target compound’s smaller size may favor different target selectivity.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to maximize yield and purity?

  • Methodological Answer : Optimization involves controlling reaction parameters such as temperature (e.g., reflux at 65°C for 1 hour as in ), solvent selection (dimethyl sulfoxide or acetonitrile for solubility and kinetics ), and sequential purification steps (e.g., hexane washing to isolate solids ). Multi-step syntheses often require intermediates to be characterized via NMR or mass spectrometry to ensure fidelity before proceeding .

Q. What analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying functional groups (e.g., urea linkages, aromatic substituents), while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy can identify carbonyl groups in the urea moiety. Purity is assessed via high-performance liquid chromatography (HPLC) or melting point analysis .

Q. How do researchers select solvent systems for reactions involving this compound?

  • Methodological Answer : Solvent choice depends on polarity and compatibility with reactive intermediates. For example, acetonitrile is often used for its inertness in nucleophilic substitutions, while DMSO facilitates reactions requiring polar aprotic conditions . Solubility tests at varying temperatures help identify optimal conditions .

Advanced Research Questions

Q. How can computational methods improve reaction pathway design for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction energetics, reducing trial-and-error experimentation. Tools like reaction path search algorithms, combined with machine learning, can prioritize viable synthetic routes . For example, ICReDD’s approach integrates computational predictions with experimental validation to accelerate discovery .

Q. What strategies address discrepancies in biological activity data across experimental models?

  • Methodological Answer : Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) and rigorous statistical analysis (e.g., Design of Experiments [DOE] to control variables ) are critical. Meta-analyses of structure-activity relationship (SAR) studies can identify confounding factors, such as substituent effects (e.g., trifluoromethyl groups enhancing bioactivity ).

Q. How do substituents (e.g., 3-chlorophenyl, 2-methoxyethyl) influence reactivity and bioactivity?

  • Methodological Answer : Substituent effects are studied via SAR by preparing analogs with systematic modifications. For instance:

  • Electron-withdrawing groups (e.g., Cl on phenyl rings) increase electrophilicity, affecting reaction kinetics .
  • Methoxy groups enhance solubility and bioavailability by modulating lipophilicity .
    Computational docking studies can predict interactions with biological targets (e.g., enzymes or receptors) .

Q. What experimental designs minimize resource use while exploring reaction variables?

  • Methodological Answer : DOE (e.g., factorial or response surface designs) systematically varies parameters (temperature, solvent ratio, catalyst loading) to identify significant factors with minimal experiments. For example, a Central Composite Design optimizes yield while assessing interactions between variables .

Data and Contradiction Analysis

Q. How should researchers handle conflicting data in solubility or stability studies?

  • Methodological Answer : Replicate experiments under controlled conditions (humidity, temperature) and validate via multiple techniques (e.g., dynamic light scattering for aggregation, Karl Fischer titration for hygroscopicity). If discrepancies persist, cross-lab collaboration and open-data platforms ensure reproducibility .

Q. What approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use knockout models (e.g., CRISPR-edited cells) to confirm target specificity. Isotopic labeling (e.g., ¹⁴C-tagged urea groups) tracks metabolic pathways, while fluorescence microscopy localizes cellular interactions .

Tables: Key Methodological Insights

Aspect Recommendations References
Synthesis Optimization Reflux at 65°C, acetonitrile/DMSO solvents, hexane purification
Analytical Validation NMR (¹H/¹³C), MS (ESI-TOF), HPLC-DAD for purity
Computational Design Quantum mechanics/machine learning hybrid models for pathway prediction
Statistical Analysis DOE (factorial designs) to reduce experimental runs

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。